tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate
Description
tert-Butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carboxylate protecting group, an acetyl substituent at the 2-position, and a fluorine atom at the 4-position. The stereochemistry (2S,4R) is critical for its physicochemical and biological properties, as chiral centers often influence molecular interactions, stability, and pharmacological activity . This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. The acetyl group enhances metabolic stability compared to polar substituents like hydroxymethyl, while the fluorine atom may improve lipophilicity and binding affinity through electronic effects .
Properties
Molecular Formula |
C11H18FNO3 |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-acetyl-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18FNO3/c1-7(14)9-5-8(12)6-13(9)10(15)16-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
WTWMYYGYMJIJKV-BDAKNGLRSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)F |
Canonical SMILES |
CC(=O)C1CC(CN1C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a pyrrolidine derivative, which undergoes fluorination and acetylation reactions. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Stereochemical and Electronic Effects
- Stereochemistry : The 2S,4R configuration in the target compound is analogous to bioactive enantiomers like levoketoconazole (), which exhibits superior inhibitory potency compared to its racemic form. This suggests that the stereochemistry in the target compound may optimize interactions with chiral biological targets .
- Substituent Effects: Acetyl vs. Hydroxymethyl: The acetyl group in the target compound reduces polarity compared to hydroxymethyl analogs (e.g., ), enhancing metabolic stability and membrane permeability. Fluoro vs. In contrast, sulfonyloxy or hydroxy groups increase solubility but may reduce bioavailability .
Biological Activity
tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by its unique structural features, including a fluorine atom at the 4-position of the pyrrolidine ring and an acetyl group at the 2-position. The molecular formula is C11H18FNO3, with a molecular weight of approximately 231.27 g/mol .
- IUPAC Name: tert-butyl (2S,4R)-2-acetyl-4-fluoropyrrolidine-1-carboxylate
- CAS Number: 2348315-76-2
- Purity: 95%
- Molecular Weight: 231.27 g/mol
- Chemical Structure:
The biological activity of this compound has been linked to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and metabolic stability, which can influence pharmacokinetics and bioavailability. Preliminary studies suggest that this compound may exhibit activity against certain enzymes or receptors involved in disease pathways .
Case Studies and Research Findings
- Antimicrobial Activity :
- Inhibition Studies :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Q & A
Basic: What are the key synthetic steps for preparing tert-butyl (2S,4R)-2-acetyl-4-fluoro-pyrrolidine-1-carboxylate?
The synthesis typically involves:
Starting Material : Use of tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate) as precursors .
Fluorination : Introduction of fluorine at the 4-position via deprotection and selective fluorination.
Acetylation : Reaction with acetylating agents (e.g., acetic anhydride) at the 2-position.
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) to reduce double bonds or remove protective groups, achieving yields up to 99% under optimized conditions .
Purification : Column chromatography (e.g., ethanol/chlorofom) and recrystallization to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
